molecular formula C10H8N2O B1607191 1H-Indole-3-acetonitrile, 2,3-dihydro-2-oxo- CAS No. 54744-66-0

1H-Indole-3-acetonitrile, 2,3-dihydro-2-oxo-

Cat. No.: B1607191
CAS No.: 54744-66-0
M. Wt: 172.18 g/mol
InChI Key: HGYKSFCCBATMSI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(2-oxo-1,3-dihydroindol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8N2O/c11-6-5-8-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYKSFCCBATMSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001264677
Record name 2,3-Dihydro-2-oxo-1H-indole-3-acetonitrile
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Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

54744-66-0
Record name 2,3-Dihydro-2-oxo-1H-indole-3-acetonitrile
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Record name 1H-Indole-3-acetonitrile, 2,3-dihydro-2-oxo-
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Record name 54744-66-0
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Record name 2,3-Dihydro-2-oxo-1H-indole-3-acetonitrile
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Record name 2(3H)-OXO-3-INDOLEACETONITRILE
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Mechanism of Action

Target of Action

The compound 2-(2-Oxoindolin-3-yl)acetonitrile, also known as 2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetonitrile or 1H-Indole-3-acetonitrile, 2,3-dihydro-2-oxo-, has been found to exhibit significant biological activity against a variety of targets. Notably, it has been shown to have potent antifungal activity against several fungal species, including Sclerotinia sclerotiorum, Altenaria solani, Verticillium dahliae, Fusarium oxysporum, Pythium walnuts, and Curvularia zea.

Biochemical Pathways

The compound affects several biochemical pathways. It has been shown to have a broad-spectrum of biological activities, including insecticidal, weeding, antibacterial, anticancer, anti-inflammatory, and biological growth regulatory effects. The compound’s effects on these pathways result in downstream effects that contribute to its overall biological activity.

Action Environment

The action, efficacy, and stability of 2-(2-Oxoindolin-3-yl)acetonitrile are likely influenced by various environmental factors. These may include factors such as temperature, pH, and the presence of other substances. For example, it has been shown to be stable upon heating in DMSO at 100 °C for 2 hours.

Biological Activity

1H-Indole-3-acetonitrile, 2,3-dihydro-2-oxo-, also known as N’-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

  • Molecular Formula : C10H8N2O
  • Molecular Weight : 172.18 g/mol
  • Structure : The compound features an indole ring system with a nitrile group and a keto group that contribute to its biological activity.

The biological activity of 1H-Indole-3-acetonitrile is primarily attributed to its ability to modulate various biochemical pathways:

  • Inhibition of Cell Proliferation : Studies have shown that this compound inhibits the proliferation of neuroglioma H4 cells, indicating potential anti-cancer properties.
  • Impact on Apoptosis : The compound may influence apoptosis through interactions with cellular signaling pathways involved in cell cycle regulation.
  • Enzyme Interaction : It has been demonstrated to interact with various enzymes and proteins, suggesting a role in enzyme inhibition or activation.

Anticancer Properties

A significant area of research focuses on the anticancer effects of 1H-Indole-3-acetonitrile. The compound has been shown to:

  • Reduce cell viability in neuroglioma cells.
  • Induce apoptosis through modulation of apoptotic pathways.

Neuroprotective Effects

Recent studies indicate that derivatives of 2,3-dihydroindoles possess neuroprotective and antioxidant properties. The synthesis of these compounds has led to the exploration of their potential in treating neurodegenerative diseases .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
Cell Proliferation InhibitionSignificant reduction in H4 neuroglioma cell viability
Apoptosis InductionModulation of apoptotic pathways
NeuroprotectionPotential protective effects against neuronal damage

Study on Neuroglioma Cells

In a controlled laboratory setting, the effects of 1H-Indole-3-acetonitrile on neuroglioma H4 cells were assessed. The results indicated a dose-dependent inhibition of cell proliferation and increased markers for apoptosis. This suggests that the compound may serve as a potential therapeutic agent for glioblastomas.

Investigation into Antioxidant Properties

A recent study focused on synthesizing new derivatives from 2,3-dihydroindoles and evaluating their antioxidant capacity. The findings revealed that these derivatives showed significant free radical scavenging activity, indicating their potential use in neuroprotective therapies .

Scientific Research Applications

Biological Activities

1H-Indole-3-acetonitrile, 2,3-dihydro-2-oxo- exhibits a broad spectrum of biological activities:

  • Antifungal Activity : The compound has shown potent antifungal effects against several pathogenic fungi including Sclerotinia sclerotiorum and Fusarium oxysporum .
  • Anticancer Properties : Research indicates that it may inhibit the activity of inhibitors of apoptosis proteins (IAPs), promoting apoptosis in cancer cells. This suggests potential applications in treating various cancers such as breast and colon cancer .
  • Insecticidal and Antibacterial Effects : The compound also demonstrates insecticidal properties and antibacterial activity, making it a candidate for agricultural applications .

Antifungal Efficacy

A study evaluated the antifungal properties of 1H-Indole-3-acetonitrile against several fungal species. Results indicated that the compound effectively inhibited fungal growth at low concentrations, suggesting its potential use as a natural fungicide in agriculture .

Cancer Treatment

In vitro studies have demonstrated that 1H-Indole-3-acetonitrile induces apoptosis in cancer cell lines by inhibiting IAP proteins. This mechanism underlines its potential as a therapeutic agent against cancers that are resistant to conventional treatments .

Neuroprotective Effects

Recent research has explored the neuroprotective properties of indole derivatives, including 1H-Indole-3-acetonitrile. These compounds have shown promise in protecting neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .

Summary Table of Applications

Application AreaDescriptionReferences
Antifungal ActivityEffective against Sclerotinia sclerotiorum, Fusarium oxysporum, etc.
Cancer TreatmentInduces apoptosis in various cancer cell lines by inhibiting IAPs
Insecticidal ActivityDemonstrates insecticidal properties useful for pest control
NeuroprotectionProtects neuronal cells from oxidative damage

Comparison with Similar Compounds

Key Research Findings

  • Substituent Effects :
    • N1-Alkylation : Improves metabolic stability and receptor binding .
    • C5-Methoxy : Enhances electron density, altering reaction pathways in decarboxylation .
  • Synthetic Efficiency : Microwave synthesis (Method A) outperforms conventional heating (Method B) in yield and purity for the parent compound .

Preparation Methods

Alkylation of Oxindole with Halogenated Acetonitriles

A widely reported method for preparing 1H-Indole-3-acetonitrile, 2,3-dihydro-2-oxo- involves the alkylation of racemic oxindole with halogenated acetonitriles (chloroacetonitrile, bromoacetonitrile, or iodoacetonitrile) under stereoselective conditions. The process typically uses:

  • Catalysts: Chiral catalysts to induce enantioselectivity.
  • Solvent system: Biphasic mixture with an organic phase (aromatic hydrocarbons like toluene, benzene, or chlorobenzene) and an aqueous phase containing a strong inorganic base (potassium hydroxide, sodium hydroxide, or lithium hydroxide).
  • Temperature: Mild conditions, generally between 5°C to 30°C, where lower temperatures favor higher stereoselectivity.
  • Molar ratios: Organic solvent to oxindole weight ratio around 40:1; alkylating agent used in slight excess (1.1 to 1.5 equivalents) to improve yield without excessive waste.

Key findings:

  • Chloroacetonitrile is preferred due to higher selectivity.
  • Technical grade solvents and reagents have been found adequate, facilitating industrial scalability.
  • The reaction yields a mixture of enantiomers (2a and 2b), which can be separated by preferential crystallization or chiral salt formation (e.g., with tartaric acid).

This method provides relatively high chemical yield and enantiomeric purity essential for downstream applications like the synthesis of (-)-physostigmine analogs.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Catalyst Chiral catalysts (e.g., chiral ligands) Required for enantioselective alkylation
Solvent Toluene preferred; also benzene, chlorobenzene, xylene Aromatic hydrocarbons provide optimal selectivity
Base KOH, NaOH, LiOH Strong inorganic bases in aqueous phase; technical grade acceptable
Temperature 5°C to 30°C Lower temps increase selectivity but risk base precipitation
Alkylating agent Chloroacetonitrile (1.1–1.5 eq.) Preferred for highest selectivity and yield
Reaction time Several hours (varies by scale and conditions) Monitoring by TLC or HPLC recommended
Purification Preferential crystallization, chiral salt formation (e.g., tartaric acid salts) To isolate pure enantiomers

Purification and Enantiomeric Separation

  • The crude alkylated oxindole mixture is subjected to preferential crystallization to enrich one enantiomer.
  • Further purification can be achieved by forming chiral tartaric acid salts , which selectively precipitate one optical isomer.
  • Subsequent hydrogenation of the pure enantiomer yields primary amines crucial for further synthesis steps.

These purification steps are critical to achieve the optical purity required for pharmaceutical applications.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations References
Alkylation of oxindole with halogenated acetonitrile Chiral catalyst, biphasic solvent/base, mild temp High yield, enantioselective, scalable Requires chiral catalyst, temperature control
Fischer indole synthesis + formylation + nitrile introduction Phenylhydrazine + ketone, Vilsmeier-Haack reaction Structural versatility, well-characterized Multi-step, moderate complexity
Biocatalytic modification using IaaH enzyme Enzymatic hydrolysis and conversion Mild conditions, eco-friendly Limited substrate scope, lower yields

Research Findings and Analytical Characterization

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of 1H-Indole-3-acetonitrile, 2,3-dihydro-2-oxo- derivatives?

  • Methodology : The compound is synthesized via Mannich base reactions involving 2,3-dihydro-2-oxo-3-substituted indoles and electrophilic reagents like formaldehyde. For example, 2-[(2,6-dichlorophenyl)amino]phenylacetic acid reacts with indole derivatives under controlled conditions to yield Mannich bases . Electrophilic substitution on indole frameworks, such as reactions with phenylisothiocyanate and chloroacetyl chloride, is also employed to functionalize the indole core .
  • Key Steps :

Activation of the indole nitrogen for nucleophilic attack.

Condensation with aldehydes or ketones to form Schiff bases.

Purification via column chromatography and characterization using spectroscopic techniques.

Q. What spectroscopic techniques are critical for characterizing 1H-Indole-3-acetonitrile, 2,3-dihydro-2-oxo-?

  • Techniques :

  • Elemental Analysis : Validates molecular formula and purity .
  • IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .
  • 1H NMR : Confirms substitution patterns (e.g., dihydroindole protons at δ 3.5–4.5 ppm, acetonitrile protons at δ 2.5–3.0 ppm) .
  • Mass Spectrometry : Determines molecular ion peaks and fragmentation pathways .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data for dihydro-2-oxoindole derivatives?

  • Strategies :

  • Cross-validate using X-ray crystallography to confirm bond lengths and angles (e.g., crystal structures resolved at 90 K with R factor < 0.05) .
  • Compare experimental 1H NMR shifts with DFT-predicted values to identify tautomeric or conformational ambiguities .
  • Use 2D NMR (COSY, HSQC) to assign overlapping proton signals in complex spectra .

Q. What are the challenges in synthesizing enantiomerically pure forms of 2,3-dihydro-2-oxoindole derivatives?

  • Approaches :

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., BINOL-derived phosphines) to induce enantioselectivity during cyclization .
  • Biotechnological Synthesis : Utilize engineered enzymes (e.g., toluene-4-monooxygenase in E. coli) for stereospecific oxidation .
  • Chromatographic Resolution : Use chiral stationary phases (e.g., amylose-based columns) to separate racemic mixtures .

Q. How can computational methods predict the reactivity of 1H-Indole-3-acetonitrile derivatives in biological systems?

  • Methods :

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Simulate binding interactions with antimicrobial targets (e.g., bacterial DNA gyrase) using software like AutoDock .
  • ADMET Prediction : Use tools like SwissADME to assess bioavailability and toxicity profiles .

Biological and Functional Studies

Q. How is the antimicrobial activity of 2,3-dihydro-2-oxoindole derivatives evaluated?

  • Protocol :

In Vitro Assays : Determine minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth dilution .

Mechanistic Studies : Assess enzyme inhibition (e.g., β-lactamase) via fluorometric assays .

Cytotoxicity Screening : Test on mammalian cell lines (e.g., HEK293) to ensure selectivity .

Data Contradiction Analysis

Q. Why do NMR spectra of 2,3-dihydro-2-oxoindoles sometimes show unexpected splitting patterns?

  • Causes :

  • Tautomerism : Equilibrium between keto-enol forms can split signals (e.g., NH protons in DMSO-d₆) .
  • Dynamic Effects : Conformational flexibility of the dihydroindole ring leads to variable coupling constants .
    • Solutions :
  • Use low-temperature NMR to "freeze" dynamic processes.
  • Add shift reagents (e.g., Eu(fod)₃) to simplify complex spectra .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1H-Indole-3-acetonitrile, 2,3-dihydro-2-oxo-
Reactant of Route 2
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